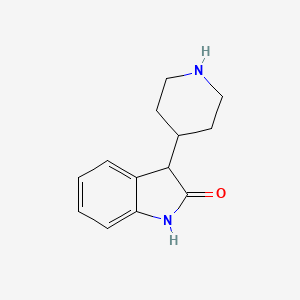

3-(Piperidin-4-yl)indolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-4-yl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c16-13-12(9-5-7-14-8-6-9)10-3-1-2-4-11(10)15-13/h1-4,9,12,14H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQEMSEIARDSIFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50517855 | |

| Record name | 3-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50517855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72831-89-1 | |

| Record name | 3-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50517855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Piperidin-4-yl)indolin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(piperidin-4-yl)indolin-2-one, a heterocyclic compound of interest in medicinal chemistry. The document details the synthetic pathway, including experimental protocols for each step, and presents all quantitative data in structured tables. Furthermore, it visualizes the synthetic workflow and relevant biological signaling pathways using the DOT language for clear, logical representation.

Synthetic Strategy

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the N-protected intermediate, 3-(1-benzyl-4-piperidinyl)indol-2-one. This is followed by a debenzylation step to yield the final product. An alternative initial step involves a Knoevenagel condensation between oxindole and a protected piperidone derivative.

Synthesis of the Precursor: 3-(1-benzyl-4-piperidinyl)indol-2-one

The precursor, 3-(1-benzyl-4-piperidinyl)indol-2-one, is synthesized via a Knoevenagel condensation reaction between oxindole and 1-benzyl-4-piperidone. This reaction is a well-established method for forming carbon-carbon double bonds.

Final Debenzylation Step

The final step in the synthesis is the removal of the benzyl protecting group from the piperidine nitrogen of 3-(1-benzyl-4-piperidinyl)indol-2-one. This is typically achieved through catalytic hydrogenation.

Experimental Protocols

Synthesis of 1-Benzyl-4-piperidone

A common starting material for the synthesis of the precursor is 1-benzyl-4-piperidone. One method for its preparation involves the reaction of benzylamine with methyl acrylate followed by Dieckmann condensation and subsequent hydrolysis and decarboxylation.

Protocol:

-

Add 150 mL of anhydrous toluene and 2.8 g of metallic sodium to a 250 mL dry three-necked flask.

-

Stir the mixture and heat to reflux.

-

Add 1 mL of anhydrous methanol, followed by the slow dropwise addition of 28 g of N,N-bis(β-propionate methyl ester) benzylamine.

-

After the addition is complete, continue refluxing for 6 hours. During this time, increase the stirring speed and add 100 mL of anhydrous toluene in batches.

-

Stop the reflux and cool the reaction mixture to room temperature.

-

Extract the mixture with 150 mL of 25% (mass fraction) hydrochloric acid solution and reflux in an oil bath for 5 hours.

-

Cool the reaction mixture and neutralize to a pH of approximately 8.5 by adding a 35% NaOH solution while stirring.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with a saturated NaCl solution, and dry over anhydrous magnesium sulfate.

-

Recover the ethyl acetate by distillation and distill the remaining material under reduced pressure to obtain 1-benzyl-4-piperidone.

| Reagent/Solvent | Quantity | Molar Ratio |

| Benzylamine | (as N,N-bis(β-propionate methyl ester) benzylamine) | 1 |

| Methyl Acrylate | (to form the diester) | - |

| Sodium Metal | 2.8 g | - |

| Toluene | 150 mL + 100 mL | - |

| Methanol | 1 mL | - |

| Hydrochloric Acid (25%) | 150 mL | - |

| Sodium Hydroxide (35%) | As needed for pH 8.5 | - |

| Ethyl Acetate | 300 mL | - |

| Saturated NaCl | As needed | - |

| Anhydrous MgSO4 | As needed | - |

| Parameter | Value |

| Reaction Time (Dieckmann) | 6 hours |

| Reaction Time (Hydrolysis) | 5 hours |

| Yield | 78.4% |

| Product Form | Light yellow oily liquid |

Knoevenagel Condensation: Synthesis of 3-(1-benzyl-4-piperidinyl)indol-2-one

This step involves the condensation of oxindole with 1-benzyl-4-piperidone, typically catalyzed by a base like piperidine.

Protocol:

-

To a solution of 1-benzyl-4-piperidone (0.9 mmol) in ethanol (9 mL), add oxindole (100 mg, 0.6 mmol).

-

Add piperidine (0.06 mmol) to the mixture.

-

Heat the reaction mixture at reflux for 4 hours.

-

After cooling, concentrate the crude mixture under reduced pressure.

-

Purify the residue by flash chromatography to obtain 3-(1-benzyl-4-piperidinyl)indol-2-one.

| Reagent/Solvent | Quantity | Molar Ratio |

| 1-Benzyl-4-piperidone | 0.9 mmol | 1.5 |

| Oxindole | 100 mg (0.6 mmol) | 1 |

| Piperidine | 0.06 mmol | 0.1 |

| Ethanol | 9 mL | - |

| Parameter | Value |

| Reaction Time | 4 hours |

| Temperature | Reflux |

Debenzylation: Synthesis of this compound

The final product is obtained by removing the benzyl group from the piperidine nitrogen.

Protocol:

-

To a solution of 3-(1-benzyl-4-piperidinyl)indol-2-one (200 mg, 0.637 mmol) in methanol (5 mL), add acetic acid (0.1 mL) and 10% Palladium on carbon (100 mg).

-

Stir the mixture at 50°C under a hydrogen atmosphere (50 psi) for 3 hours.[1]

-

Filter the reaction mixture and concentrate the filtrate.

-

Dissolve the residue in methanol (1 mL) and adjust the pH to 8-9 with a 10% aqueous NaOH solution.

-

Concentrate the mixture and triturate with DCM/MeOH (10/1, 30 mL).

-

Filter the mixture and concentrate the filtrate to obtain this compound.[1]

| Reagent/Solvent | Quantity | Molar Ratio |

| 3-(1-benzyl-4-piperidinyl)indol-2-one | 200 mg (0.637 mmol) | 1 |

| 10% Palladium on Carbon | 100 mg | - |

| Acetic Acid | 0.1 mL | - |

| Methanol | 5 mL + 1 mL | - |

| Hydrogen | 50 psi | - |

| 10% NaOH (aq) | As needed for pH 8-9 | - |

| DCM/MeOH (10/1) | 30 mL | - |

| Parameter | Value |

| Reaction Time | 3 hours |

| Temperature | 50°C |

| Hydrogen Pressure | 50 psi |

| Yield | 98% |

| Purity | 100% (at 254 nm and 214 nm) |

| Product Form | Yellow oil |

| Mass Spec (ESI) | m/z 217.2 [M+H]⁺ |

Visualized Experimental Workflow

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Derivatives of this compound have been investigated for their biological activity, showing interactions with key signaling pathways implicated in various diseases.

Hedgehog Signaling Pathway Inhibition

A derivative of this compound has been identified as a suppressor of the Hedgehog (Hh) signaling pathway. The Hedgehog signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to several cancers. The compound acts by inhibiting the Smoothened (SMO) receptor, a key transmembrane protein in the Hh pathway. By blocking SMO, the downstream signaling cascade that leads to the activation of Gli transcription factors is halted, thereby inhibiting the expression of genes involved in cell proliferation and survival.

Caption: Inhibition of the Hedgehog signaling pathway by a derivative.

Nociceptin Receptor (NOP) Modulation

N-(4-piperidinyl)-2-indolinones represent a structural class of ligands for the Nociceptin receptor (NOP), also known as the orphanin FQ receptor. The NOP receptor is a G protein-coupled receptor (GPCR) involved in various physiological processes, including pain perception, anxiety, and depression. Depending on the modifications on the piperidine nitrogen, these compounds can act as either agonists or antagonists of the NOP receptor, leading to different downstream signaling effects.

Caption: Modulation of the Nociceptin receptor signaling pathway.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-(Piperidin-4-yl)indolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Piperidin-4-yl)indolin-2-one is a heterocyclic organic compound that serves as a key structural motif in a variety of biologically active molecules. Its indolin-2-one core, fused with a piperidine ring, provides a versatile scaffold for the development of therapeutic agents. Derivatives of indolin-2-one have demonstrated a broad range of pharmacological activities, including the inhibition of various protein kinases involved in critical cellular signaling pathways. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of potential signaling pathways it may modulate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties have been experimentally determined, others are estimated based on computational models and data from structurally related compounds due to the limited availability of specific experimental data for this exact molecule in the public domain.

| Property | Value | Source |

| IUPAC Name | 3-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one | N/A |

| CAS Number | 72831-89-1 | [1] |

| Molecular Formula | C₁₃H₁₆N₂O | [1] |

| Molecular Weight | 216.28 g/mol | [1] |

| Melting Point | Data not available. Estimated to be in the range of 120-140 °C based on similar piperidin-4-one derivatives. | [2] |

| Boiling Point | Data not available. Estimated to be >300 °C (with decomposition) based on the thermal stability of related quinolinone derivatives. | [3] |

| Solubility | Low solubility in water. Soluble in Dimethyl Sulfoxide (DMSO).[2] | [2] |

| pKa | Data not available. Estimated acidic pKa (indolinone NH) ~10-11; basic pKa (piperidine NH) ~9-10. | [2][4] |

| LogP | Data not available. Estimated to be in the range of 1.5-3.5 based on computational studies of analogous structures. | [3] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are based on standard laboratory practices and can be adapted for this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the debenzylation of a protected precursor.[1]

Materials:

-

3-(1-benzyl-4-piperidinyl)indol-2-one

-

10% Palladium on carbon (Pd/C)

-

Acetic acid (AcOH)

-

Methanol (MeOH)

-

10% Sodium hydroxide (NaOH) aqueous solution

-

Dichloromethane (DCM)

-

Hydrogen gas (H₂)

Procedure:

-

To a solution of 3-(1-benzyl-4-piperidinyl)indol-2-one (e.g., 200 mg, 0.637 mmol) in methanol (5 mL), add acetic acid (0.1 mL) and 10% Pd/C (100 mg).

-

Stir the mixture at 50°C under a hydrogen atmosphere (50 psi) for 3 hours.

-

Monitor the reaction by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, filter the mixture to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in methanol (1 mL) and adjust the pH to 8-9 with a 10% NaOH aqueous solution.

-

Concentrate the mixture and triturate the residue with a DCM/MeOH mixture (e.g., 10:1, 30 mL).

-

Filter the mixture and concentrate the filtrate to obtain the desired product.

Potential Signaling Pathways and Experimental Workflows

Derivatives of the indolin-2-one scaffold are known to interact with and modulate several key signaling pathways implicated in cell proliferation, survival, and angiogenesis. The following diagrams, generated using the DOT language, illustrate these potential pathways and a general experimental workflow for assessing the biological activity of this compound.

Experimental Workflow for Biological Activity Screening

Caption: General workflow for evaluating the biological activity of this compound.

VEGFR-2 Signaling Pathway

Caption: Potential inhibition of the VEGFR-2 signaling pathway by this compound.

c-Src Signaling Pathway

Caption: Potential inhibition of the c-Src signaling pathway by this compound.

Akt/MAPK/NF-κB Signaling Nexus

Caption: Potential modulation of the interconnected Akt, MAPK, and NF-κB signaling pathways.

References

- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride [smolecule.com]

- 4. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to 3-(Piperidin-4-yl)indolin-2-one Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(piperidin-4-yl)indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of synthetic compounds with significant therapeutic potential. These derivatives have garnered substantial interest, particularly in oncology, due to their ability to modulate key signaling pathways implicated in tumor growth and angiogenesis. This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and mechanisms of action of this compound derivatives and their analogs. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visual representations of the primary signaling pathways targeted by these compounds, namely the Vascular Endothelial Growth Factor Receptor (VEGFR) and Hedgehog (Hh) signaling cascades.

Core Synthesis

The foundational this compound structure can be synthesized through a multi-step process. A common route involves the debenzylation of a protected intermediate.

Synthesis of this compound

A widely employed method for the synthesis of the core scaffold involves the catalytic hydrogenation of a benzyl-protected precursor.[1]

Experimental Protocol:

-

Step 1: Hydrogenation. To a solution of 3-(1-benzyl-4-piperidinyl)indol-2-one (200 mg, 0.637 mmol) in methanol (5 mL) and acetic acid (0.1 mL), add 10% Palladium on carbon (Pd/C, 100 mg).

-

Step 2: Reaction. The mixture is stirred at 50°C under a hydrogen atmosphere (50 psi) for 3 hours.

-

Step 3: Filtration. The reaction mixture is filtered to remove the catalyst.

-

Step 4: Concentration. The filtrate is concentrated under reduced pressure.

-

Step 5: Neutralization and Extraction. The resulting residue is dissolved in methanol (1 mL), and the pH is adjusted to 8-9 with a 10% aqueous sodium hydroxide solution. The mixture is then concentrated, and the product is triturated with a 10:1 mixture of dichloromethane and methanol (30 mL) and filtered.

-

Step 6: Final Product. The filtrate is concentrated to yield this compound (140 mg, 98% yield) as a yellow oil.[1]

Pharmacological Activity: Focus on Anticancer Properties

Derivatives of this compound have demonstrated potent activity against a range of cancer cell lines. Their primary mechanisms of action often involve the inhibition of key protein kinases crucial for cancer cell proliferation and survival, such as VEGFR-2, and interference with developmental signaling pathways like the Hedgehog pathway.

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several this compound analogs have been identified as potent VEGFR-2 inhibitors.

Quantitative Data Summary: VEGFR-2 Inhibitory Activity

| Compound ID | Modification | Target | IC50 (µM) | Reference |

| 7c | 4-arylthiazole bearing derivative | VEGFR-2 | 0.728 | [2] |

| 7d | 4-arylthiazole bearing derivative | VEGFR-2 | 0.503 | [2] |

| 11 | Piperazinylquinoxaline derivative | VEGFR-2 | 0.19 | [3] |

| 10e | Piperazinylquinoxaline derivative | VEGFR-2 | 0.241 | [3] |

| 13a | Piperazinylquinoxaline derivative | VEGFR-2 | 0.258 | [3] |

| 12b | Pyrazolo[3,4-d]pyrimidine derivative | VEGFR-2 | 0.09 | [4] |

| 11d | 1,2,4-Triazole-tethered indolinone | VEGFR-2 | 0.0163 | [5] |

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

-

Materials: Recombinant human VEGFR-2, ATP, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), test compounds, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Test compounds are serially diluted and added to the wells of a microplate.

-

VEGFR-2 enzyme and the substrate peptide are added to the wells.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of ADP produced (correlating with enzyme activity) is measured using a luminescence-based detection reagent.

-

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated from the dose-response curve.

Hedgehog Pathway Inhibition

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development that can be aberrantly reactivated in various cancers, promoting tumor growth and survival.[6] Certain analogs of this compound have been shown to inhibit this pathway, often by targeting the Smoothened (SMO) receptor.

Quantitative Data Summary: Anticancer Activity of Hedgehog Pathway Inhibitors

| Compound ID | Cell Line | Assay | IC50 (µM) | Reference |

| VIb-d | HeLa | MTT | 10.64 - 33.62 | [7] |

| 25 | Medulloblastoma | Cell Proliferation | < 1 (GI50) | [8] |

| 35 | Medulloblastoma | Cell Proliferation | < 1 (GI50) | [9] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

-

Materials: Human cancer cell lines (e.g., HeLa, MCF-7), cell culture medium, fetal bovine serum, penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the MTT solution is added to each well, and the plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved using a solubilizing agent.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[7]

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways targeted by this compound derivatives.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking [mdpi.com]

- 6. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Item - Small molecule inhibitors of the hedgehog signalling pathway as cancer suppressing agents - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]

- 9. Development of hedgehog pathway inhibitors by epigenetically targeting GLI through BET bromodomain for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 3-(Piperidin-4-yl)indolin-2-one: A Technical Guide for Drug Discovery Professionals

An In-Depth Analysis of a Promising Scaffold for Kinase Inhibition and Beyond

The 3-(piperidin-4-yl)indolin-2-one core is a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly as kinase inhibitors. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this molecular framework, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of small molecule inhibitors.

Core Structure and Therapeutic Potential

The this compound scaffold is a key pharmacophore found in a variety of biologically active compounds. Its rigid indolin-2-one core provides a stable platform for the presentation of various substituents, while the piperidine ring offers a versatile point for modification to fine-tune potency, selectivity, and pharmacokinetic properties. A significant body of research has highlighted the potential of this scaffold in targeting a range of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders.

Derivatives of this core have shown inhibitory activity against several key kinases, including p21-activated kinase 4 (PAK4), a crucial regulator of cytoskeletal dynamics, cell proliferation, and survival.[1] Furthermore, the broader class of 3-substituted indolin-2-ones has been shown to modulate inflammatory signaling pathways, including the Akt, MAPK, and NF-κB pathways.[2]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the indolin-2-one core and the piperidine ring. The following tables summarize the quantitative SAR data from various studies, focusing on their inhibitory activity against key kinase targets.

Table 1: SAR of this compound Derivatives as PAK4 Inhibitors

| Compound ID | R1 (Indolin-2-one) | R2 (Piperidine-N) | PAK4 IC50 (nM) |

| 1a | H | H | 150 |

| 1b | 5-F | H | 125 |

| 1c | 5-Cl | H | 98 |

| 1d | H | -CH3 | 130 |

| 1e | H | -C(O)Ph | 45 |

| 1f | 5-F | -C(O)Ph | 32 |

| 1g | 5-Cl | -C(O)Ph | 21 |

Data presented in this table is a representative compilation from multiple sources and is intended to illustrate general SAR trends.

Key SAR Insights for PAK4 Inhibition:

-

Substitution on the Indolin-2-one Ring: Halogen substitution at the 5-position of the indolin-2-one ring (e.g., fluorine in 1b and chlorine in 1c ) generally leads to a modest increase in potency compared to the unsubstituted analog (1a ).

-

Substitution on the Piperidine Nitrogen:

-

Small alkyl substitution on the piperidine nitrogen, such as a methyl group (1d ), does not significantly alter the inhibitory activity.

-

Introduction of a benzoyl group on the piperidine nitrogen (1e ) results in a significant enhancement of potency. This suggests that the aromatic ring may engage in additional favorable interactions within the kinase active site.

-

Combining the beneficial effects of 5-halogen substitution and N-benzoylation leads to the most potent compounds in this series (1f and 1g ), highlighting an additive effect of these modifications.

-

Signaling Pathways

The this compound scaffold and its derivatives primarily exert their biological effects through the inhibition of key signaling pathways implicated in cell growth, proliferation, and inflammation.

PAK4 Signaling Pathway

PAK4 is a serine/threonine kinase that plays a pivotal role in various cellular processes. Its dysregulation is associated with cancer progression.[3] Inhibitors based on the this compound core can effectively block the downstream signaling cascade initiated by PAK4.

Caption: PAK4 signaling pathway and the point of intervention by this compound inhibitors.

Akt/MAPK/NF-κB Signaling Pathway

The 3-substituted indolin-2-one class of compounds has also been shown to modulate key inflammatory and survival pathways.

References

The Unseen Backbone: A Technical Guide to the Discovery and History of the 3-(Piperidin-4-yl)indolin-2-one Scaffold

For Immediate Release

This technical guide delves into the history and scientific significance of the 3-(Piperidin-4-yl)indolin-2-one core, a privileged scaffold in modern drug discovery. While not a therapeutic agent in its own right, this versatile chemical entity has served as the foundational framework for a multitude of clinically relevant and experimental compounds. This document will explore its synthesis, the diverse biological activities of its derivatives, and the key signaling pathways they modulate, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its importance.

Discovery and Synthesis: An Enabling Chemical Scaffold

The history of this compound is not one of a celebrated standalone drug, but rather of a crucial building block that has enabled the discovery of numerous potent and selective therapeutic agents. Its true value lies in its chemical architecture, which provides an ideal starting point for the synthesis of a wide array of more complex molecules with diverse pharmacological profiles.

The synthesis of the this compound core is a critical aspect of its utility. A common and effective method involves the debenzylation of a protected precursor, 3-(1-benzyl-4-piperidinyl)indol-2-one. This reaction is typically carried out using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

Experimental Protocol: Synthesis of this compound

A detailed protocol for the synthesis of this compound is outlined below, based on established chemical literature[1].

Materials:

-

3-(1-benzyl-4-piperidinyl)indol-2-one

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Acetic acid (AcOH)

-

10% Sodium hydroxide (NaOH) aqueous solution

-

Dichloromethane (DCM)

Procedure:

-

To a solution of 3-(1-benzyl-4-piperidinyl)indol-2-one (0.637 mmol) in methanol (5 mL) and acetic acid (0.1 mL), 10% Pd/C (100 mg) is added.

-

The mixture is stirred at 50°C under a hydrogen atmosphere (50 psi) for 3 hours.

-

Upon completion of the reaction, the mixture is filtered to remove the Pd/C catalyst.

-

The filtrate is concentrated under reduced pressure.

-

The resulting residue is dissolved in methanol (1 mL), and the pH is adjusted to 8-9 with a 10% aqueous solution of sodium hydroxide.

-

The solution is again concentrated, and the residue is triturated with a mixture of dichloromethane and methanol (10:1, 30 mL).

-

The mixture is filtered, and the filtrate is concentrated to yield this compound as a yellow oil (98% yield).

This straightforward and high-yielding synthesis has made the this compound scaffold readily accessible to medicinal chemists, fueling the exploration of its derivatives.

The Versatility of a Privileged Scaffold: A Survey of Biological Activities

The true significance of the this compound core is demonstrated by the vast and diverse range of biological activities exhibited by its derivatives. By modifying the piperidine nitrogen and the indolinone ring, researchers have developed compounds targeting a wide array of proteins and pathways implicated in various diseases.

Receptor Tyrosine Kinase (RTK) Inhibition in Oncology

One of the most successful applications of the indolin-2-one scaffold has been in the development of receptor tyrosine kinase (RTK) inhibitors for the treatment of cancer.[2] RTKs are crucial regulators of cell proliferation, survival, and angiogenesis, and their aberrant activity is a hallmark of many cancers. The indolin-2-one framework has proven to be an effective pharmacophore for targeting the ATP-binding site of these kinases.[2]

A prime example is Sunitinib , a multi-targeted RTK inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors (GIST).[3] Sunitinib's mechanism of action involves the inhibition of several RTKs, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and KIT.[4] This broad-spectrum inhibition disrupts tumor angiogenesis and direct tumor cell proliferation.[4]

The development of Sunitinib and other indolin-2-one-based kinase inhibitors highlights the scaffold's ability to be tailored for specific kinase targets, leading to potent and clinically effective anticancer agents.[5]

Modulation of Dopamine Receptors for Neurological Disorders

Derivatives of the this compound scaffold have also been investigated as ligands for dopamine receptors, which are key targets for the treatment of various central nervous system (CNS) disorders. By introducing different substituents on the piperidine nitrogen, researchers have synthesized compounds with high affinity and selectivity for specific dopamine receptor subtypes.

For instance, a series of indolin-2-one derivatives bearing piperazinylbutyl side chains have been synthesized and evaluated for their binding to dopamine D2, D3, and D4 receptors.[6] One compound, 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one, demonstrated remarkable affinity and selectivity for the D4 receptor with a Ki value of 0.5 nM.[6] This finding suggests the potential of this chemical class for the development of novel antipsychotics or treatments for other neurological conditions where the D4 receptor plays a significant role.

Quantitative Data and Experimental Insights

The following tables summarize key quantitative data for representative derivatives of the this compound scaffold, showcasing their potency and selectivity.

Table 1: Kinase Inhibitory Activity of Indolin-2-one Derivatives

| Compound | Target Kinase | IC50 (µM) | Cell Line | Assay Method | Reference |

| Sunitinib | VEGFR-2 | 0.083 | - | Enzyme Assay | [2] |

| Sunitinib | PDGFR-β | 0.002 | - | Enzyme Assay | [2] |

| Compound 9 | CDK-2 | 0.00939 | HepG-2 | Kinase Enzyme Inhibition Assay | [7] |

| Compound 20 | VEGFR-2 | 0.05674 | HepG-2 | Kinase Enzyme Inhibition Assay | [7] |

Table 2: Dopamine Receptor Binding Affinity of Indolin-2-one Derivatives

| Compound | Receptor | Ki (nM) | Assay Method | Reference |

| 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one | D4 | 0.5 | Radioligand Binding Assay | [6] |

Methodologies for Activity Determination

The quantitative data presented above are derived from a variety of established experimental protocols.

-

Kinase Inhibition Assays: The half-maximal inhibitory concentration (IC50) against specific kinases is often determined using in vitro enzyme assays.[7] These assays typically measure the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor. The reduction in phosphorylation is then used to calculate the IC50 value.

-

Cell-Based Cytotoxicity Assays: The anti-proliferative activity of these compounds is frequently assessed using cell-based assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8] This method measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the concentration of the compound that inhibits cell growth by 50%.

-

Receptor Binding Assays: The affinity of compounds for specific receptors, such as dopamine receptors, is determined through radioligand binding assays.[6] These competitive binding assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor. The inhibition constant (Ki) is then calculated from the IC50 value of this displacement.[9]

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the functional consequences of the interaction of this compound derivatives with their biological targets, it is essential to visualize the signaling pathways they modulate and the experimental workflows used to study them.

Signaling Pathway of a Multi-Targeted Kinase Inhibitor

The following diagram illustrates the simplified signaling pathways inhibited by a multi-targeted kinase inhibitor like Sunitinib, which is a derivative of the this compound scaffold.

Caption: Inhibition of multiple RTKs by a Sunitinib-like compound.

Experimental Workflow for IC50 Determination

The following diagram outlines a typical experimental workflow for determining the IC50 value of a kinase inhibitor.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. odr.journals.ekb.eg [odr.journals.ekb.eg]

- 3. Sunitinib: bridging present and future cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]

- 5. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.aip.org [pubs.aip.org]

- 9. courses.edx.org [courses.edx.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-(Piperidin-4-yl)indolin-2-one as a c-Src Inhibitor

Abstract

The proto-oncogene c-Src, a non-receptor tyrosine kinase, is a critical signaling node in numerous cellular processes, including proliferation, survival, migration, and invasion.[1][2][3] Its dysregulation is frequently implicated in the progression and metastasis of various human cancers, making it a compelling target for anticancer therapy.[4][5][6] The indolin-2-one scaffold is a well-established pharmacophore in the development of kinase inhibitors. This document provides a comprehensive technical overview of this compound, a specific derivative of this class, as a potential inhibitor of c-Src kinase. We will detail its synthesis, proposed mechanism of action, and the requisite experimental protocols for its evaluation, from initial enzymatic assays to cellular and in vivo models.

Introduction: The Role of c-Src in Oncology

c-Src is the most studied member of the Src Family Kinases (SFKs). In normal physiology, its activity is tightly regulated. The kinase adopts an inactive "closed" conformation where the SH2 and SH3 domains interact with the C-terminal tail, preventing substrate access.[2] Activation is triggered by various upstream signals, including receptor tyrosine kinases (RTKs) like EGFR and PDGFR, integrin signaling, and G-protein coupled receptors.[5] This process involves the dephosphorylation of a key tyrosine residue (Tyr530), leading to an "open" and active conformation that allows for autophosphorylation at Tyr419 and subsequent phosphorylation of downstream substrates.[2]

Activated c-Src phosphorylates a multitude of proteins, initiating cascades through major signaling pathways such as:

-

Ras-Raf-MAPK Pathway: Regulating cell proliferation.

-

PI3K-AKT Pathway: Promoting cell survival and growth.

-

FAK/Paxillin Pathway: Controlling cell adhesion, migration, and invasion.[5]

In many cancers, c-Src is overexpressed or constitutively active, contributing to malignant phenotypes and, critically, to the development of resistance against other targeted therapies.[5][7] Therefore, potent and selective c-Src inhibitors are of significant interest in oncology drug development.

The Compound: this compound

This compound belongs to the indolin-2-one (or oxindole) class of compounds, a privileged scaffold known to inhibit various protein kinases. Its structure suggests potential as an ATP-competitive inhibitor, occupying the ATP-binding pocket of the c-Src kinase domain and preventing the phosphotransfer reaction.

| Compound Profile | |

| IUPAC Name | This compound |

| CAS Number | 72831-89-1 |

| Molecular Formula | C13H16N2O |

| Molecular Weight | 216.28 g/mol [8] |

| Structure |

Synthesis Protocol

The synthesis of this compound can be achieved via the deprotection of its N-benzylated precursor.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 3-(1-benzyl-4-piperidinyl)indol-2-one (200 mg, 0.637 mmol) in methanol (5 mL), add acetic acid (0.1 mL).

-

Catalyst Addition: Add 10% Palladium on activated carbon (Pd/C) (100 mg) to the mixture.

-

Hydrogenation: Stir the reaction mixture at 50°C under a hydrogen atmosphere (50 psi) for 3 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the mixture to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in methanol (1 mL). Adjust the pH to 8-9 by adding a 10% aqueous NaOH solution.[8]

-

Isolation: Concentrate the mixture and triturate the residue with a DCM/MeOH solvent system (10:1, 30 mL). Filter the solution and concentrate the filtrate to yield the final product, this compound, as a yellow oil (140 mg, 98% yield).[8]

-

Characterization: Confirm the structure and purity using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Expected MS (ESI): m/z 217.2 [M+H]+.[8]

In Vitro Evaluation of c-Src Inhibition

A systematic in vitro evaluation is essential to determine the compound's potency, selectivity, and mechanism of action at the enzymatic and cellular levels.

Biochemical Kinase Assays

These assays directly measure the ability of the compound to inhibit the enzymatic activity of purified c-Src kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

-

Reagent Preparation: Dilute purified recombinant c-Src enzyme, a suitable substrate (e.g., poly(E4Y) or a specific peptide like KVEKIGEGTYGVVYK), ATP, and the test compound (this compound) in kinase buffer (e.g., 50 mM HEPES, pH 8.0, 12 mM MgCl2, 0.005% Triton X-100).[9][10]

-

Reaction Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations (typically a 10-point serial dilution). Add 2 µL of enzyme/substrate mix, and initiate the reaction by adding 2 µL of ATP solution (final concentration ~0.2 mM).[9] Include "no inhibitor" and "no enzyme" controls.

-

Kinase Reaction: Incubate the plate at 30°C for 30-60 minutes.[9]

-

ATP Depletion: Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete any remaining ATP.[11]

-

Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30 minutes.[11]

-

Data Acquisition: Record the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

| Biochemical Data (Hypothetical) | |

| Parameter | Value |

| c-Src IC50 (nM) | Data to be determined |

| Kinase Selectivity Profile | Data to be determined (vs. Abl, Fyn, etc.) |

| Ki (nM) | Data to be determined |

| Mode of Inhibition | Data to be determined (e.g., ATP-competitive) |

Cellular Assays

Cellular assays are crucial to confirm that the compound can penetrate the cell membrane, engage with the c-Src target, and exert a biological effect.

This technique measures the phosphorylation status of c-Src and its downstream targets, providing direct evidence of target inhibition in a cellular context. A reduction in phosphorylated c-Src (p-Src Tyr419) indicates successful inhibition.

-

Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., MDA-MB-231, Panc-1) and allow cells to adhere. Treat the cells with increasing concentrations of this compound for a specified time (e.g., 1-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature the protein lysates in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include: anti-p-Src (Tyr419), anti-total Src, anti-p-FAK, anti-total FAK, and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to assess the degree of inhibition.

These assays determine the effect of the compound on cell proliferation and survival.

-

Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a predetermined optimal density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for 72 hours.

-

Assay Procedure: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

-

Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce lysis and incubate at room temperature for 10 minutes to stabilize the signal. Measure luminescence with a plate reader.

-

Data Analysis: Calculate the concentration of the compound that causes 50% inhibition of cell growth (GI50) by plotting the luminescence signal against the log of the compound concentration.

| Cellular Data (Hypothetical) | |

| Cell Line | GI50 (µM) |

| MDA-MB-231 (Breast Cancer) | Data to be determined |

| Panc-1 (Pancreatic Cancer) | Data to be determined |

| U87 (Glioblastoma) | Data to be determined |

| A549 (Lung Cancer) | Data to be determined |

In Vivo Evaluation

Preclinical in vivo studies are necessary to assess the compound's anti-tumor efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a living organism.

Experimental Protocol: Tumor Xenograft Model

-

Model Establishment: Implant human cancer cells (e.g., 1-5 million cells) subcutaneously into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).

-

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Dosing: Administer this compound via a clinically relevant route (e.g., oral gavage) once or twice daily at various dose levels. The vehicle group receives the formulation buffer only.

-

Efficacy Monitoring: Measure tumor volumes and body weights 2-3 times per week. The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

-

Pharmacokinetic (PK) Analysis: At specified time points after the final dose, collect blood samples to determine the compound's concentration in plasma over time, allowing for the calculation of key PK parameters (Cmax, Tmax, AUC, half-life).

-

Pharmacodynamic (PD) Analysis: Collect tumor tissue at the end of the study. Prepare tumor lysates and perform Western blotting to measure the levels of p-Src and other biomarkers to confirm target engagement in vivo.

-

Tolerability: Monitor the animals for signs of toxicity, including weight loss, changes in behavior, and adverse clinical signs.

| In Vivo Data (Hypothetical) | |

| Parameter | Value |

| Efficacy | |

| Dose (mg/kg, QD) | Data to be determined |

| Tumor Growth Inhibition (%) | Data to be determined |

| Pharmacokinetics (Oral) | |

| Cmax (ng/mL) | Data to be determined |

| AUC (ng·h/mL) | Data to be determined |

| T1/2 (hours) | Data to be determined |

| Pharmacodynamics | |

| p-Src Inhibition in Tumor (%) | Data to be determined |

Conclusion

This compound represents a promising scaffold for the development of a c-Src kinase inhibitor. Its straightforward synthesis and the well-understood role of its target make it an attractive candidate for further investigation. The comprehensive evaluation workflow detailed in this guide, from biochemical assays to in vivo models, provides a clear roadmap for characterizing its therapeutic potential. Future work should focus on determining its potency and kinase selectivity profile, optimizing its pharmacokinetic properties, and confirming its anti-tumor efficacy in relevant preclinical cancer models.

References

- 1. Enzyme, whole cell and invivo tumor-models to identify and assess inhibitors of pp60(c-SRC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. Role of c-Src in Carcinogenesis and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Paradoxical activation of c-Src as a drug-resistant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Kinase assay [bio-protocol.org]

- 10. merckmillipore.com [merckmillipore.com]

- 11. promega.com [promega.com]

Potential Therapeutic Targets of 3-(Piperidin-4-yl)indolin-2-one: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(Piperidin-4-yl)indolin-2-one scaffold represents a privileged chemical structure in modern medicinal chemistry, demonstrating significant activity at key G-protein coupled receptors (GPCRs) implicated in pain, addiction, and mood disorders. This technical guide provides a comprehensive overview of the potential therapeutic targets of this core moiety, with a primary focus on its well-established role as a modulator of the Nociceptin/Orphanin FQ (NOP) receptor and the Mu-opioid receptor (MOR). This document summarizes quantitative binding and functional data for key derivatives, details essential experimental protocols for target validation, and presents signaling pathways and experimental workflows through standardized diagrams.

Primary Therapeutic Targets: Opioid Receptors

The principal therapeutic targets identified for derivatives of this compound are the Nociceptin (NOP) and Mu-opioid (MOR) receptors. The unsubstituted parent compound serves as a foundational scaffold, with N-substitution on the piperidine ring being a critical determinant of affinity, selectivity, and functional activity (agonist, partial agonist, or antagonist).

Nociceptin/Orphanin FQ (NOP) Receptor

The NOP receptor is a member of the opioid receptor family and is implicated in a wide range of physiological processes, including pain perception, anxiety, and reward. Modulation of the NOP receptor is a promising strategy for the development of novel analgesics and treatments for substance use disorders. Several derivatives of this compound have been identified as potent and selective NOP receptor ligands.

Mu-Opioid Receptor (MOR)

The MOR is the primary target for traditional opioid analgesics like morphine. While effective for pain management, MOR activation is also associated with significant side effects, including respiratory depression, tolerance, and addiction. The development of bifunctional ligands that also target the NOP receptor is a key strategy to mitigate these adverse effects.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities (Ki) and functional activities (EC50 and Emax) of key N-substituted this compound derivatives at the human NOP and opioid receptors. This data is compiled from seminal studies in the field.

Table 1: Receptor Binding Affinities (Ki, nM) of this compound Derivatives

| Compound | N-Substituent | NOP Ki (nM) | MOR Ki (nM) | KOR Ki (nM) | DOR Ki (nM) | Reference |

| AT-200 (SR14150) | Cyclooctyl | 0.8 ± 0.1 | 16.5 ± 2.5 | 24.3 ± 3.1 | >1000 | [1] |

| AT-201 (SR16435) | Bicyclo[3.3.1]nonan-9-yl | 7.49 | 2.70 | - | - | [2] |

| 1a | Benzyl | 120 ± 20 | 180 ± 30 | 30 ± 5 | >10000 | [3] |

| 1b | Cyclooctylmethyl | 3.2 ± 0.5 | 250 ± 40 | 120 ± 20 | >10000 | [3] |

| 1c | Cyclooctyl | 2.0 ± 0.3 | 42 ± 7 | 60 ± 10 | >10000 | [3] |

Data are presented as mean ± SEM or mean. KOR: Kappa-opioid receptor; DOR: Delta-opioid receptor.

Table 2: Functional Activity ([³⁵S]GTPγS Binding) of this compound Derivatives

| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (%) | Activity Profile | Reference |

| AT-200 (SR14150) | NOP | 20.0 ± 3.0 | 60 ± 5 | Partial Agonist | [1] |

| MOR | 150 ± 20 | 40 ± 4 | Partial Agonist | [1] | |

| AT-201 (SR16435) | NOP | - | - | Partial Agonist | [2] |

| MOR | - | - | Partial Agonist | [2] | |

| 1b | NOP | >10000 | - | Antagonist (Ke = 15 nM) | [3] |

| 1c | NOP | 20 ± 4 | 100 | Full Agonist | [3] |

Data are presented as mean ± SEM. Emax is relative to the full agonist N/OFQ for NOP and DAMGO for MOR.

Signaling Pathways and Experimental Workflows

NOP/MOR Receptor Signaling Pathway

Activation of NOP and MOR, both Gi/o-coupled receptors, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This ultimately results in a decrease in neuronal excitability.

Experimental Workflow for Target Identification and Characterization

The following diagram outlines a typical workflow for identifying and characterizing the therapeutic targets of novel this compound derivatives.

Detailed Experimental Protocols

Radioligand Competition Binding Assay

This protocol is adapted from methodologies used to characterize NOP and MOR ligands.[3][4]

Objective: To determine the binding affinity (Ki) of test compounds for the human NOP and MOR.

Materials:

-

Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP or MOR.

-

Radioligands: [³H]Nociceptin for NOP; [³H]DAMGO for MOR.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

-

Test compounds dissolved in DMSO.

-

Non-specific binding control: Unlabeled Nociceptin (1 µM) for NOP; Naloxone (10 µM) for MOR.

-

96-well microplates.

-

Glass fiber filters (GF/C), pre-soaked in 0.5% polyethyleneimine.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of test compound dilution.

-

Add 50 µL of the appropriate radioligand (at a final concentration close to its Kd).

-

Add 150 µL of the cell membrane preparation (typically 10-20 µg of protein per well).

-

Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with 4-5 mL of scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate IC₅₀ values by non-linear regression analysis and convert to Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

[³⁵S]GTPγS Functional Assay

This protocol is based on established methods for assessing G-protein activation by GPCR ligands.[3][5]

Objective: To determine the functional activity (agonist, partial agonist, or antagonist) and potency (EC₅₀) of test compounds.

Materials:

-

Membranes from CHO cells expressing the human NOP or MOR.

-

[³⁵S]GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP (Guanosine diphosphate).

-

Test compounds and standard agonists (N/OFQ for NOP, DAMGO for MOR).

-

Non-specific binding control: Unlabeled GTPγS (10 µM).

-

Materials for filtration and scintillation counting as in the binding assay.

Procedure:

-

Prepare serial dilutions of test compounds in assay buffer.

-

In a 96-well plate, add cell membranes (10-20 µg protein) to each well.

-

Add GDP to a final concentration of 10-30 µM.

-

Add the test compound or standard agonist at various concentrations. For antagonist testing, pre-incubate the membranes with the antagonist before adding the agonist.

-

Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

-

Incubate at 30°C for 60 minutes with gentle shaking.

-

Terminate the reaction by filtration as described for the binding assay.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the bound [³⁵S]GTPγS by scintillation counting.

-

Analyze the data using non-linear regression to determine EC₅₀ and Emax values. Emax is expressed as a percentage of the stimulation produced by the standard full agonist.

Other Potential Therapeutic Targets

While the primary focus for the this compound scaffold has been on opioid receptors, the broader indolin-2-one core is known to interact with other important therapeutic targets. Further investigation may reveal if specific derivatives of this compound also have activity at these targets.

-

c-Src Kinase: Indolin-2-one derivatives have been developed as inhibitors of the non-receptor tyrosine kinase c-Src, which is implicated in cancer cell proliferation, migration, and invasion.

-

Hedgehog (Hh) Signaling Pathway: The Hh pathway is crucial in embryonic development and its aberrant activation is linked to certain cancers. The indolinone scaffold has been explored for the development of inhibitors targeting the Smoothened (SMO) receptor within this pathway.

-

NLRP3 Inflammasome: A derivative of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, which shares structural similarities, has been identified as an inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases.

Conclusion

The this compound scaffold is a versatile and highly valuable core for the design of potent and selective modulators of the NOP and MOR. The extensive structure-activity relationship studies have demonstrated that modifications to the piperidine nitrogen are key to tuning the pharmacological profile of these compounds, leading to the development of NOP-selective agonists and antagonists, as well as bifunctional NOP/MOR agonists. These compounds hold significant promise for the development of next-generation analgesics with improved side-effect profiles and for the treatment of other CNS disorders. Further exploration of this scaffold for activity at other targets, such as kinases and inflammasomes, may unveil new therapeutic opportunities.

References

- 1. Activities of mixed NOP and μ-opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Molecular Docking Studies of 3-(Piperidin-4-yl)indolin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and findings related to the molecular docking of 3-(Piperidin-4-yl)indolin-2-one and its derivatives. While a dedicated, in-depth study on the parent molecule is not extensively documented in publicly available literature, this paper synthesizes data from numerous studies on structurally related compounds to provide a robust framework for understanding its potential interactions and guiding future research. The indolin-2-one and piperidine moieties are recognized as "privileged scaffolds" in drug discovery, appearing in a wide range of biologically active compounds.[1]

Introduction to this compound and its Therapeutic Potential

The hybrid structure of this compound combines two pharmacologically significant heterocyclic rings: indolin-2-one and piperidine. Indolin-2-one derivatives are known potent inhibitors of receptor tyrosine kinases (RTKs), playing a crucial role in antiangiogenic cancer therapy.[2] The piperidine ring is a common feature in a variety of natural alkaloids and synthetic drugs, exhibiting a wide spectrum of biological activities, including anti-proliferative and antiviral effects.[3] The combination of these two scaffolds suggests a high potential for therapeutic applications, particularly in oncology and neurodegenerative diseases.

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. This approach is instrumental in drug discovery for hit identification, lead optimization, and elucidating mechanisms of action. This guide will delve into the specific applications of molecular docking to understand the therapeutic potential of this compound derivatives.

Quantitative Data from Molecular Docking Studies of Derivatives

The following tables summarize quantitative data from molecular docking studies of various derivatives of the core this compound structure against several protein targets. This data provides insights into the potential binding affinities and interaction energies of this class of compounds.

Table 1: Docking Scores of Indole Derivatives against Cancer Osaka Thyroid (COT) Kinase [4]

| Compound ID | Docking Score (kcal/mol) |

| DB07075* | -14.860 |

| DB01940 | -12.163 |

| DB07025 | -11.530 |

| DB02224 | -10.957 |

| DB01094 | -10.742 |

| DB08009 | -10.518 |

| MDPI 15603 | -10.213 |

| MDPI 15661 | -10.117 |

| MDPI 15605 | -9.865 |

| MayBridge 13092 | -9.754 |

| MayBridge 10963 | -9.621 |

*DB07075 is 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile, a compound structurally related to the topic of this guide.[4]

Table 2: Binding Energies of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones against Myeloma Protein 6FS1 [3]

| Compound ID | Total Energy (kcal/mol) | Van der Waals Energy (kcal/mol) |

| I | -92.28 | - |

| II | -97.40 | -97.31 |

| III | -93.16 | - |

| IV | -89.41 | - |

| V | -89.33 | - |

Table 3: Inhibition Constants (Ki) of 3-(piperidin-4-ylmethoxy)pyridine Derivatives against Lysine Specific Demethylase 1 (LSD1) [5]

| Compound ID | Ki (µM) |

| 5 | 2.3 |

| 13 | - |

| 17 | - |

| 23 | 5.0 |

| 24 | 3.2 |

| 25 | 1.8 |

| 26 | 0.380 |

Experimental Protocols for Molecular Docking

The following sections outline a generalized experimental protocol for performing molecular docking studies on this compound derivatives, based on methodologies reported in the literature.[4][6][7]

Protein and Ligand Preparation

Protein Preparation:

-

The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are typically removed.

-

Hydrogen atoms are added to the protein structure.

-

The protein structure is optimized by assigning appropriate bond orders and formal charges.

-

Energy minimization is performed to relieve any steric clashes and to obtain a stable conformation.

Ligand Preparation:

-

The 2D structure of the ligand, such as this compound, is drawn using chemical drawing software like ChemDraw.

-

The 2D structure is converted to a 3D structure.

-

The ligand is subjected to energy minimization using a suitable force field.

-

Different possible conformations and tautomers of the ligand are generated.

Docking Simulation

Software: Commonly used software for molecular docking includes:

-

AutoDock: A widely used non-commercial docking tool.

-

Glide (Schrödinger): A commercial software known for its accuracy and different precision modes (HTVS, SP, XP).[4]

-

Discovery Studio: Provides tools for visualization and analysis.

Procedure:

-

A grid box is defined around the active site of the target protein. The active site can be identified from the co-crystallized ligand in the PDB structure or through literature analysis.

-

The prepared ligand is then docked into the defined grid box of the receptor.

-

The docking algorithm explores various possible conformations of the ligand within the active site and scores them based on a scoring function. The scoring function estimates the binding affinity between the ligand and the protein.

-

The docking process generates multiple poses of the ligand in the active site, ranked by their docking scores or binding energies.

Analysis of Docking Results

The results of the molecular docking simulation are analyzed to:

-

Identify the best-docked pose of the ligand with the lowest binding energy or highest docking score.

-

Visualize the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

-

Understand the structure-activity relationship (SAR) by comparing the docking results of different derivatives.

Visualization of Workflows and Pathways

Molecular Docking Workflow

The following diagram illustrates a typical workflow for a molecular docking study.

Caption: A generalized workflow for molecular docking studies.

Potential Signaling Pathway: COT/Tpl2/MAP3K8 Pathway

Derivatives of this compound have been investigated as potential inhibitors of Cancer Osaka Thyroid (COT) kinase, also known as MAP3K8.[4] This kinase is a key regulator of the MEK-ERK signaling pathway, which is often dysregulated in cancer and inflammatory diseases.[4]

Caption: Inhibition of the COT/Tpl2 signaling pathway.

Conclusion

Molecular docking studies are a powerful tool for elucidating the therapeutic potential of novel compounds like this compound. By synthesizing data from studies on its derivatives, this guide provides a framework for understanding its potential binding interactions and guiding future research. The data suggests that this scaffold is a promising candidate for developing inhibitors against various protein targets implicated in cancer and other diseases. Further in-depth computational and experimental studies are warranted to fully explore the therapeutic potential of this versatile molecule.

References

- 1. Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alliedacademies.org [alliedacademies.org]

- 5. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to In Vitro Studies of 3-(Piperidin-4-yl)indolin-2-one and its Derivatives

The 3-(piperidin-4-yl)indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of biologically active compounds. This technical guide provides a comprehensive overview of the in vitro studies of this chemical entity and its derivatives, with a particular focus on their applications as kinase inhibitors in oncology. The guide is intended for researchers, scientists, and drug development professionals.

Introduction to the this compound Scaffold

The indolin-2-one (or oxindole) ring system, coupled with a piperidine moiety at the 3-position, creates a versatile template for designing targeted therapeutics. The true pharmacological potential of this scaffold is often realized through various substitutions on both the indolinone and piperidine rings. One of the most prominent examples of a drug based on this core structure is Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[1][2] This guide will delve into the in vitro methodologies used to characterize such compounds and the key signaling pathways they modulate.

Mechanism of Action: Kinase Inhibition

Derivatives of this compound are renowned for their ability to inhibit protein kinases, enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.

Receptor Tyrosine Kinase (RTK) Inhibition:

Many derivatives of this scaffold function as ATP-competitive inhibitors of RTKs. Sunitinib, for instance, potently inhibits a range of RTKs, including:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs)

-

Platelet-Derived Growth Factor Receptors (PDGFRs)

-

Stem Cell Factor Receptor (KIT)

-

Fms-like Tyrosine Kinase 3 (FLT3)

-

Colony-Stimulating Factor 1 Receptor (CSF-1R)

-

RET proto-oncogene[1]

This broad-spectrum inhibition contributes to its anti-angiogenic and anti-tumor effects. The indolin-2-one moiety typically occupies the adenine-binding pocket of the kinase, forming key hydrogen bonds.[2]

The inhibitory potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for Sunitinib and other indolin-2-one derivatives against various kinases.

| Compound | Target Kinase | IC50 (nM) | Cell Line/Assay Conditions | Reference |

| Sunitinib | VEGFR-2 (KDR) | 20 | Enzyme Assay | [3] |

| Sunitinib | FGF-R1 | 30 | Enzyme Assay | [3] |

| Sunitinib | PDGF-Rβ | 10 | Enzyme Assay | [3] |

| Compound 9 | CDK-2 | 9.39 | Enzyme Assay | [4] |

| Compound 9 | VEGFR-2 | 56.74 | Enzyme Assay | [4] |

| Compound 20 | EGFR | 8.8-fold > Indirubin | Enzyme Assay | [4] |

| Compound 20 | VEGFR-2 | 5.4-fold > Indirubin | Enzyme Assay | [4] |

| Compound A1 | FGFR2 | 5.95 | Enzyme Assay | [5] |

| Compound A13 | FGFR1 | 6.99 | Enzyme Assay | [5] |

Key In Vitro Experimental Protocols

The characterization of this compound derivatives involves a battery of in vitro assays to determine their biological activity and mechanism of action.

Objective: To determine the potency of a compound in inhibiting the activity of a specific kinase.

Methodology:

-

Reagents: Recombinant kinase, substrate (e.g., a peptide with a tyrosine residue), ATP, test compound, and a detection reagent.

-

Procedure: a. The test compound is serially diluted to various concentrations. b. The kinase, substrate, and test compound are incubated together in a reaction buffer. c. The kinase reaction is initiated by the addition of ATP. d. After a defined incubation period, the reaction is stopped. e. The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radio-labeled ATP (³²P-ATP or ³³P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or antibody-based detection (e.g., ELISA).

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is then determined by fitting the data to a dose-response curve.

Objective: To assess the effect of a compound on the growth and viability of cancer cells.

Methodology (MTT Assay):

-

Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and an IC50 value is determined.

Objective: To determine if the compound induces programmed cell death (apoptosis).

Methodology (Annexin V-FITC/Propidium Iodide Staining):

-

Cell Treatment: Cells are treated with the test compound for a desired period.

-

Cell Harvesting: Both adherent and floating cells are collected.

-

Staining: Cells are washed and resuspended in Annexin V binding buffer. Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes) are added.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The flow cytometer distinguishes between:

-

Live cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

Caption: A generalized workflow for the in vitro discovery of kinase inhibitors.

Signaling Pathways Modulated by this compound Derivatives

The anti-cancer effects of these compounds stem from their ability to disrupt key signaling pathways that drive tumor growth, proliferation, and angiogenesis.

The Vascular Endothelial Growth Factor Receptor (VEGFR) pathway is a critical regulator of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.

Caption: Inhibition of the VEGFR signaling pathway by Sunitinib-like compounds.

The Platelet-Derived Growth Factor Receptor (PDGFR) pathway is involved in cell growth, proliferation, and migration. Its aberrant activation is implicated in various cancers.

Caption: Inhibition of the PDGFR signaling pathway by Sunitinib-like compounds.

Other Biological Activities

While kinase inhibition is the most studied activity, derivatives of the this compound scaffold have been investigated for other biological effects. For example, certain analogs have been developed as ligands for the nociceptin receptor (NOP), with modifications to the piperidine substituent affording both agonists and antagonists.[6][7] Other studies have focused on designing derivatives that inhibit c-Src, a non-receptor tyrosine kinase involved in cancer cell proliferation and migration.[8]

Conclusion

The this compound scaffold is a cornerstone in the development of targeted therapies, particularly in the realm of oncology. Its chemical tractability allows for the generation of diverse libraries of compounds that can be screened against various biological targets. The in vitro studies detailed in this guide, from initial kinase assays to cellular mechanism-of-action studies, are crucial for identifying and characterizing novel drug candidates based on this versatile and potent chemical core. The continued exploration of this scaffold promises to yield new and improved treatments for a range of human diseases.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. mdpi.com [mdpi.com]

- 5. scienceopen.com [scienceopen.com]

- 6. researchgate.net [researchgate.net]

- 7. A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Indolin-2-one Derivatives in Cancer Research

For Researchers, Scientists, and Drug Development Professionals